(2E,4E)-2,4-Dodecadienal
Description
(2E,4E)-2,4-Dodecadienal (CAS: 21662-16-8) is a medium-chain aldehyde with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol. It belongs to the class of α,β-unsaturated aldehydes and is characterized by conjugated double bonds at the 2 and 4 positions. This compound is notable for its citrus, fatty, and grapefruit-like aroma, making it a contributor to the flavor profiles of various foods, including fats, oils, herbs, spices, and cooked meats .
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-dodeca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZBZWNADPFOL-BNFZFUHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885175 | |
| Record name | 2,4-Dodecadienal, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; light, faint spicy aroma | |
| Record name | trans,trans-2,4-Dodecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
130.00 °C. @ 6.00 mm Hg | |
| Record name | (2E,4E)-2,4-Dodecadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | trans,trans-2,4-Dodecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.983-0.989 | |
| Record name | trans,trans-2,4-Dodecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21662-16-8 | |
| Record name | (E,E)-2,4-Dodecadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21662-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dodecadienal, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dodecadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dodecadienal, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-dodeca-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DODECADIENAL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO340RJ9LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | (2E,4E)-2,4-Dodecadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Scientific Research Applications
The biological activities of (2E,4E)-2,4-dodecadienal include:
- Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it disrupts microbial membranes and interferes with metabolic processes, making it a potential candidate for natural preservatives in food products.
- Anti-inflammatory Effects : Studies suggest that (2E,4E)-2,4-dodecadienal modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines. It has been shown to inhibit reactive oxygen species (ROS) production in human bronchial epithelial cells, which could help mitigate inflammation-related conditions.
- Antioxidant Activity : The compound exhibits antioxidant properties that protect cells from oxidative stress, relevant in chronic diseases where oxidative damage is critical.
Food Science
In food science, (2E,4E)-2,4-dodecadienal is recognized for its potential as a flavoring agent and natural preservative. Its presence in various foods such as citrus fruits and fatty substances makes it a useful biomarker for dietary intake studies. Research indicates that its antimicrobial properties can enhance food safety by inhibiting the growth of spoilage organisms and pathogens .
Pharmacology
The pharmacological applications of (2E,4E)-2,4-dodecadienal are being explored due to its biological activities. Its anti-inflammatory and antioxidant effects suggest potential therapeutic roles in treating conditions related to oxidative stress and inflammation. For instance, it could be investigated for use in formulations aimed at respiratory diseases or chronic inflammatory conditions .
Environmental Studies
In environmental science, (2E,4E)-2,4-dodecadienal's presence in natural ecosystems can serve as an indicator of environmental changes or food web dynamics. Its detection in various plants suggests its role in ecological interactions and may be leveraged for biomonitoring purposes .
Antimicrobial Activity Study
- Objective : Evaluate the antimicrobial efficacy against foodborne pathogens.
- Findings : The compound exhibited significant inhibitory effects on bacterial growth in vitro, supporting its use as a natural preservative in food products.
Inflammation Modulation Study
- Objective : Investigate the modulation of inflammatory pathways.
- Findings : The compound was effective in inhibiting the production of pro-inflammatory cytokines and ROS in cell models.
Oxidative Stress Study
- Objective : Assess the antioxidant capacity of (2E,4E)-2,4-dodecadienal.
- Findings : Demonstrated protective effects against oxidative stress-induced cellular damage.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between (2E,4E)-2,4-dodecadienal and related compounds:
Chromatographic Behavior and Analytical Challenges
Their close elution times (11.98 vs. 12.35 minutes) necessitate precise retention time alignment and optimized window sizes during pre-processing . In contrast, (E,Z)-2,4-nonadienal shows distinct retention indices (e.g., RI = 1094 on DB-5 columns), reducing overlap risks .
Stability and Formation Pathways
- In cooked Tibetan pork , (E,E)-2,4-dodecadienal concentrations remained stable post-cooking, unlike pentanal and 2-undecenal, which increased significantly (P<0.05). This suggests unique stability or alternative formation pathways, possibly via Maillard reactions rather than lipid oxidation .
- 2,4-Decadienal, however, is a well-documented product of linoleic acid oxidation and increases markedly in thermally stressed oils .
Functional Group Impact on Bioactivity
- Aldehydes vs. Carboxylic Acids : While (2E,4E)-2,4-dodecadienal contributes to aroma, its carboxylic acid analog, sorbic acid, lacks flavor activity but serves as a potent antimicrobial agent. This highlights the critical role of functional groups in determining compound utility .
- Insect Juvenile Hormone Analogs: Compounds like methoprene (a (2E,4E)-dienoate ester) share structural motifs with dodecadienal but exhibit insect growth-regulating properties, underscoring the diversity of conjugated diene applications .
Data Tables
Table 1: Chromatographic Properties of Selected Aldehydes
Table 2: Bioactive Roles of Related Compounds
Q & A
Q. How can machine learning optimize the synthesis pathways of (2E,4E)-2,4-Dodecadienal to minimize byproducts?
- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures. Validate with robotic high-throughput experimentation (HTE) to screen reaction conditions. Use SHAP (SHapley Additive exPlanations) values to interpret model decisions and refine synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
